

Technical Guide: Fmoc-Gly-OH-1-13C for Research and Drug Development

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Compound of Interest

Compound Name: *Fmoc-Gly-OH-1-13C*

Cat. No.: *B12061562*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Fmoc-Gly-OH-1-13C**, a critical isotopically labeled building block for peptide synthesis. This document outlines supplier information, quantitative data, and detailed experimental protocols for its application in research and drug development.

Supplier and Product Information

For researchers sourcing **Fmoc-Gly-OH-1-13C**, several reputable suppliers offer this reagent with varying specifications. The following table summarizes key quantitative data from prominent suppliers to facilitate easy comparison.

Supplier	Catalog Number	Purity (Chemical)	Isotopic Enrichment	Price (USD)	Availability
Sigma-Aldrich	605182	≥99% (CP)	99 atom % ¹³ C	€1,170.00 / 1 g	Contact Customer Service
Anaspec	AS-61572-1	Not specified	Not specified	Inquire for pricing	Inquire for availability
MedChemExpress	HY-Y1250S4	Not specified	Not specified	\$190 / 25 mg	2-3 weeks
Alfa Chemistry	ACM197965687	≥98% (HPLC)	99 atom % ¹³ C	Inquire for pricing	Inquire for availability

Experimental Protocol: Incorporation of Fmoc-Gly-OH-1-¹³C via Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of **Fmoc-Gly-OH-1-¹³C** into a peptide sequence using manual Fmoc solid-phase peptide synthesis (SPPS). This protocol is a representative example and may require optimization based on the specific peptide sequence and scale.

Materials:

- **Fmoc-Gly-OH-1-¹³C**
- Rink Amide or Wang resin (pre-loaded with the first amino acid if different from glycine)
- Other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF (Fmoc deprotection solution)

- Coupling reagents:
 - HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
 - HOBt (Hydroxybenzotriazole)
 - DIPEA (N,N-Diisopropylethylamine)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
- Cold diethyl ether
- Solid-phase synthesis vessel
- Shaker or bubbler for agitation

Methodology:

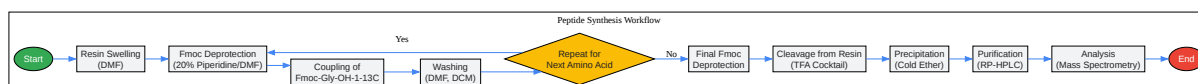
- Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate for 5 minutes, then drain.
 - Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.
 - Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.
- Amino Acid Coupling (Incorporation of **Fmoc-Gly-OH-1-13C**):
 - In a separate vial, dissolve **Fmoc-Gly-OH-1-13C** (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

- Add DIPEA (6 equivalents) to the amino acid solution to activate it. The solution should change color.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- To monitor coupling completion, a Kaiser test can be performed.
- Washing:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it under a stream of nitrogen.
 - Add the cleavage cocktail to the resin.
 - Agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
 - Dry the crude peptide pellet.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and isotopic incorporation of the final peptide by mass spectrometry.

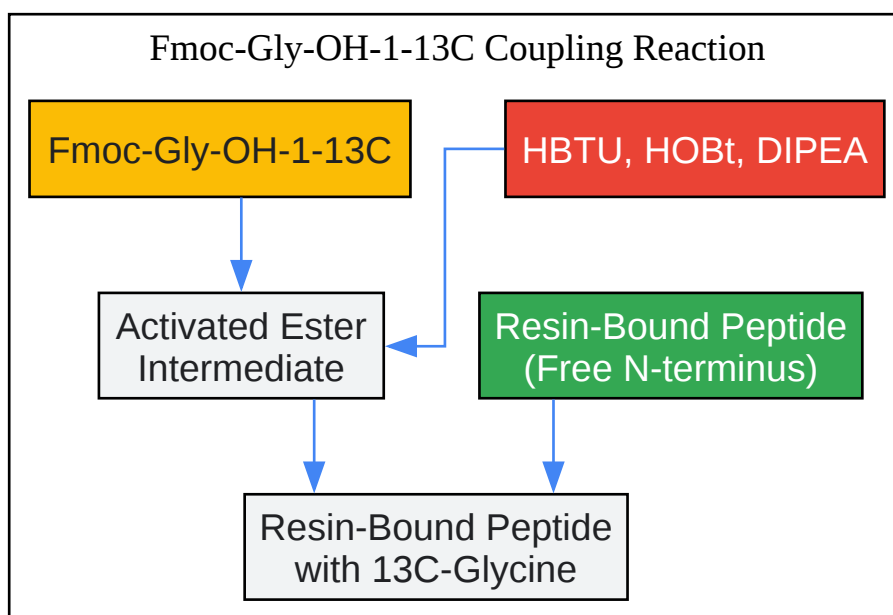
Visualizations

The following diagrams illustrate key workflows related to the use of **Fmoc-Gly-OH-1-13C** in peptide synthesis.



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Caption: Workflow for Solid-Phase Peptide Synthesis using **Fmoc-Gly-OH-1-13C**.



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Caption: Key steps in the coupling of **Fmoc-Gly-OH-1-13C** to a resin-bound peptide.

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